molecular formula C11H12BrN3O B1381754 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine CAS No. 1416712-80-5

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1381754
CAS No.: 1416712-80-5
M. Wt: 282.14 g/mol
InChI Key: PBDUEFMOFFHFST-UHFFFAOYSA-N
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Description

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine (CAS 1416712-80-5) is a high-value brominated heterocyclic building block extensively used in pharmaceutical research and development. This compound features a molecular formula of C 11 H 12 BrN 3 O and a molecular weight of 282.14 g/mol . The tetrahydro-2H-pyran-2-yl (THP) group serves as a protective group for the pyrazole nitrogen, enhancing the compound's stability and solubility for subsequent synthetic transformations . The core scaffold of this molecule, the 1H-pyrazolo[4,3-b]pyridine, is a privileged structure in medicinal chemistry due to its similarity to purine bases, making it a versatile scaffold for designing biologically active molecules . The bromine atom at the 5-position acts as a reactive handle, allowing for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to create diverse chemical libraries for structure-activity relationship (SAR) studies . This compound is particularly valuable in the synthesis of kinase inhibitors and other targeted therapeutic agents . Researchers should note that this product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications . Please refer to the safety data sheet for proper handling guidelines. This compound should be stored in an inert atmosphere at 2-8°C .

Properties

IUPAC Name

5-bromo-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c12-10-5-4-9-8(14-10)7-13-15(9)11-3-1-2-6-16-11/h4-5,7,11H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDUEFMOFFHFST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=N2)N=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine typically involves the reaction of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole with brominating agents. One common method includes the use of n-butyllithium (n-BuLi) in tetrahydrofuran (THF) under an inert atmosphere . The reaction is carried out at low temperatures (0-5°C) to ensure the selective bromination of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Coupling Reactions: Utilize palladium catalysts and boronic acids under mild conditions.

    Oxidation and Reduction: Require oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazolopyridine derivatives, while coupling reactions can produce various arylated pyrazolopyridines.

Scientific Research Applications

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromine atom and the pyrazolopyridine core may play a role in binding to biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

5-Bromo-3-iodo-1-(THP)-1H-pyrazolo[3,4-c]pyridine
  • Molecular Formula : C₁₁H₁₁BrIN₃O
  • Molecular Weight : 409.04 g/mol (CAS: 1369509-72-7)
  • Key Differences : The iodine substituent at position 3 increases molecular weight and polarizability, enhancing utility in cross-coupling reactions (e.g., Suzuki-Miyaura). The pyrazolo[3,4-c]pyridine core alters electronic properties compared to [4,3-b] isomers.
3-Bromo-5-chloro-1-(THP)-1H-pyrazolo[3,4-b]pyridine
  • Molecular Formula : C₁₁H₁₁BrClN₃O
  • Molecular Weight : 316.58 g/mol (CAS: 1416713-51-3)
  • Predicted density (1.83 g/cm³) and pKa (-0.51) differ due to electronegativity effects.
3-Bromo-5-fluoro-1-(THP)-1H-pyrazolo[3,4-b]pyridine
  • Molecular Formula : C₁₁H₁₁BrFN₃O
  • Molecular Weight : 300.13 g/mol (CAS: 2377508-33-1)
  • Key Differences : Fluorine’s strong electron-withdrawing effect lowers pKa (-0.33 ) compared to the chloro analog, influencing solubility and reactivity.

Ring Position Isomers

6-Bromo-1-(THP)-1H-pyrazolo[4,3-b]pyridine
  • Molecular Formula : C₁₁H₁₂BrN₃O
  • Molecular Weight : 282.14 g/mol (CAS: 1416713-01-3)
5-Bromo-1H-pyrazolo[3,4-b]pyridine
  • Molecular Formula : C₆H₄BrN₃
  • Molecular Weight : 198.02 g/mol (CAS: 875781-17-2)
  • Key Differences : Absence of the THP group reduces molecular weight and lipophilicity, limiting its use as a synthetic intermediate.

Heterocycle Variants

5-Bromo-1H-pyrrolo[2,3-b]pyridine
  • Molecular Formula : C₇H₅BrN₂
  • Molecular Weight : 205.03 g/mol (CAS: 1190321-59-5)
  • Key Differences : The pyrrolo[2,3-b]pyridine core (one fewer nitrogen) reduces hydrogen-bonding capacity compared to pyrazolo derivatives, impacting pharmacological activity.
5-Bromo-3-(pinacolboronate)-1H-pyrrolo[2,3-b]pyridine
  • Molecular Formula : C₁₃H₁₅BBrN₂O₂
  • Molecular Weight : 336.99 g/mol (CAS: N/A)
  • Key Differences : The boronate ester enables direct use in cross-coupling reactions, bypassing the need for halogen-metal exchange.

Physical Properties

Compound Density (g/cm³) Boiling Point (°C) pKa
5-Bromo-1-(THP)-pyrazolo[4,3-b]pyridine 1.80 (Predicted) 432.5 (Predicted) -0.51
3-Bromo-5-fluoro analog 1.80 (Predicted) 421.1 (Predicted) -0.33
5-Bromo-1H-pyrazolo[3,4-b]pyridine N/A N/A ~2.5

Biological Activity

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is a compound of significant interest due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and relevant research findings.

The chemical structure and properties of this compound are as follows:

PropertyValue
CAS Number1256957-72-8
Molecular FormulaC11_{11}H12_{12}BrN3_{3}O
Molecular Weight282.14 g/mol
Density1.66 g/cm³
Boiling PointNot available
LogP2.3447

Research indicates that compounds similar to this compound may function through various mechanisms:

  • Inhibition of Kinases : Many pyrazolo derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to reduced proliferation in cancer cells.
  • Induction of Apoptosis : The compound may induce apoptosis in malignant cells by modulating pathways associated with cell survival, such as reducing levels of anti-apoptotic proteins like Mcl-1.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can lead to increased ROS levels, contributing to oxidative stress and subsequent cell death.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound against various cancer cell lines:

  • Melanoma : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against melanoma cell lines such as UACC-62 and A375. The half-maximal inhibitory concentration (IC50) values were reported at approximately 1.85 μM and 2.02 μM respectively, indicating potent activity compared to standard treatments like Sorafenib .
  • Mechanistic Insights : The mechanism behind the observed activity includes the disruption of tubulin polymerization and induction of cell cycle arrest at the G2/M phase, leading to inhibited tumor growth in animal models without significant toxicity .

Other Biological Activities

Beyond its anticancer potential, preliminary studies suggest that derivatives of this compound may exhibit:

  • Antimicrobial Properties : Similar pyrazolo compounds have shown antibacterial and antifungal activities, indicating a broader therapeutic potential.
  • Neuroprotective Effects : Some research points towards neuroprotective properties, potentially making it a candidate for further studies in neurodegenerative diseases.

Study on Melanoma Cell Lines

A notable study published in the International Journal of Molecular Sciences highlighted the efficacy of various pyrazolo derivatives against melanoma cell lines. The study found that compounds with specific substitutions exhibited enhanced activity due to better interaction with biological targets .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications on the phenyl ring significantly influenced biological activity. For instance, electron-donating groups increased affinity for targets involved in tumor growth regulation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine, and how can reaction conditions be optimized for high yield?

  • Methodology : The synthesis typically involves a one-pot multicomponent reaction using pyrazole precursors, brominating agents (e.g., NBS or Br₂), and tetrahydro-2H-pyran (THP) as a protecting group. Key steps include:

  • Condensation of pyridine derivatives with THP under acidic conditions.
  • Bromination at the 5-position using CuBr₂ or HBr/H₂O₂.
  • Optimization of solvent (DMF or dichloromethane), temperature (80–100°C), and catalysts (e.g., trifluoroacetic acid) to achieve yields up to 75% .
    • Critical Parameters : Reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 for bromine) are crucial to minimize by-products like di-brominated analogs.

Q. Which spectroscopic methods are critical for confirming the structure and purity of this compound?

  • Primary Techniques :

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., THP protons at δ 3.5–4.5 ppm, pyrazole ring protons at δ 7.0–8.5 ppm) .
  • IR Spectroscopy : Identifies C-Br stretches (~550 cm⁻¹) and C-O-C ether linkages from THP (~1100 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Matches theoretical molecular weight (282.14 g/mol) with observed [M+H]⁺ peaks .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity, validated against reference standards .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) and poorly soluble in water. Stability tested at 25°C for 30 days shows <5% degradation when stored under inert gas .

Advanced Research Questions

Q. How does the bromine substituent at the 5-position influence reactivity in palladium-catalyzed cross-coupling reactions?

  • Mechanistic Insight : The bromine atom acts as a superior leaving group compared to chloro or iodo analogs, enabling efficient Suzuki-Miyaura couplings with aryl boronic acids. Electronic effects from the pyrazolo[4,3-b]pyridine core enhance oxidative addition rates.
  • Optimized Conditions :

CatalystSolventBaseTemp (°C)Yield (%)
Pd(PPh₃)₄DMF/H₂OK₂CO₃9085
PdCl₂(dppf)THF/H₂ONaOAc8078
  • Side products (e.g., dehalogenated species) are minimized using degassed solvents .

Q. What strategies mitigate competing side reactions during functionalization of the THP-protected pyrazolo[4,3-b]pyridine?

  • Deprotection Challenges : Acidic THP removal (e.g., HCl/MeOH) risks pyrazole ring degradation.
  • Solutions :

  • Use mild acidic conditions (0.5–1M HCl) at 0–5°C to preserve the core structure (>90% recovery).
  • Alternative protecting groups (e.g., SEM or Bn) may reduce steric hindrance in subsequent reactions .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity in kinase inhibition assays?

  • Key Findings :

  • Bromo vs. Chloro : Bromo-substituted derivatives show 3–5× higher inhibitory activity against JAK2 (IC₅₀ = 1.2 µM vs. 4.5 µM for chloro).
  • THP Role : The THP group enhances membrane permeability, as evidenced by Caco-2 cell assays (Papp > 10⁻⁶ cm/s) .
    • Assays Used :
  • Kinase Inhibition : Fluorescence polarization (FP) assays with ATP-competitive probes.
  • Cytotoxicity : MTT assays in HeLa and MCF-7 cell lines (EC₅₀ = 8–12 µM) .

Data Contradiction Analysis

  • Synthetic Yields : reports 75% yield using trifluoroacetic acid, while achieves 68% with HBr/H₂O₂. Discrepancies arise from bromination efficiency and steric effects of the THP group.
  • Reactivity in Cross-Couplings : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in DMF (85% vs. 65% yield), likely due to better stability of the phosphine ligand under high-temperature conditions .

Applications in Medicinal Chemistry

  • Lead Optimization : The compound serves as a scaffold for kinase inhibitors (e.g., EGFR, JAK2) due to its planar aromatic core and halogen-mediated hydrophobic interactions .
  • Structure-Activity Relationships (SAR) :
    • 5-Bromo : Critical for binding to kinase ATP pockets (ΔG = -9.2 kcal/mol via docking studies).
    • THP Group : Improves metabolic stability in microsomal assays (t₁/₂ > 60 mins) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

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